molecular formula C13H12F2N4O3S B2706203 N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 326004-19-7

N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No. B2706203
CAS RN: 326004-19-7
M. Wt: 342.32
InChI Key: GYOCFGSLRWXKMO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a difluoromethoxy group attached to a phenyl ring, which is then linked to a 1,2,4-triazine ring via a sulfanyl group and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the difluoromethoxy group could be introduced via a reaction with difluoromethoxybenzene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and 1,2,4-triazine rings would likely contribute to the compound’s rigidity, while the difluoromethoxy, sulfanyl, and acetamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of compounds similar to N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is crucial in scientific research. For example, ketamine, a well-known analgesic and anesthetic, has been studied extensively for its pharmacokinetic properties, revealing that its metabolism involves oxidative processes primarily by cytochrome P450 enzymes. Such insights are invaluable for developing new drugs with improved efficacy and reduced toxicity (Peltoniemi et al., 2016).

Therapeutic Mechanisms in Pain and Depression

Research on compounds like acetaminophen (paracetamol) has shed light on novel mechanisms of action, such as the metabolization to N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord to induce analgesia. This highlights the complex pathways through which similar compounds might exert their therapeutic effects, offering potential avenues for the application of N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide in treating pain or depression (Ohashi & Kohno, 2020).

Antimicrobial and Environmental Applications

Some compounds with complex chemical structures have been investigated for their antimicrobial properties and environmental persistence. For instance, the degradation and environmental fate of polyfluoroalkyl chemicals have been reviewed, indicating the potential for similar compounds to undergo microbial degradation, which could have implications for their use in environmental cleanup or as antimicrobial agents (Liu & Mejia Avendaño, 2013).

Antioxidant Properties

The study of antioxidants is another area where compounds like N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide might find application. Research on determining antioxidant activity and the mechanisms through which antioxidants operate can provide insights into how similar compounds could be used to mitigate oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its structure, evaluate its efficacy and safety, and develop methods for its large-scale synthesis .

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O3S/c1-7-11(21)17-13(19-18-7)23-6-10(20)16-8-2-4-9(5-3-8)22-12(14)15/h2-5,12H,6H2,1H3,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOCFGSLRWXKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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